molecular formula C13H16N2O2 B14891624 n-(3-(3-Cyanopropoxy)phenyl)propionamide

n-(3-(3-Cyanopropoxy)phenyl)propionamide

Cat. No.: B14891624
M. Wt: 232.28 g/mol
InChI Key: GXRPUDWHFZJMKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3-Cyanopropoxy)phenyl)propionamide typically involves the reaction of 3-(3-cyanopropoxy)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(3-(3-Cyanopropoxy)phenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(3-(3-Cyanopropoxy)phenyl)propionamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(3-(3-Cyanopropoxy)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and metabolic processes .

Comparison with Similar Compounds

Uniqueness: n-(3-(3-Cyanopropoxy)phenyl)propionamide is unique due to the presence of the cyanopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[3-(3-cyanopropoxy)phenyl]propanamide

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)15-11-6-5-7-12(10-11)17-9-4-3-8-14/h5-7,10H,2-4,9H2,1H3,(H,15,16)

InChI Key

GXRPUDWHFZJMKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCCCC#N

Origin of Product

United States

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